molecular formula C10H10O3 B3012716 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one CAS No. 26172-13-4

5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one

Cat. No. B3012716
CAS RN: 26172-13-4
M. Wt: 178.187
InChI Key: IUJRLZVTCMCJIF-UHFFFAOYSA-N
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Description

The compound 5-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Benzofuran derivatives have been synthesized and studied for their various chemical and pharmacological properties, including anti-histaminic, anti-allergic, and local anesthetic activities .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as the CO source, which yields various derivatives in moderate to good yields . Another method is the cascade reaction sequence that utilizes Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization to produce 2-benzofuran-2-ylacetamides . Additionally, hexahydro-4-hydroxy-1-benzofuran-2-ones have been synthesized from dimedone through a series of intermediates and dehydration reactions .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized using techniques such as X-ray crystallography, FTIR, and NMR studies. For instance, a novel benzofuran compound was characterized by X-ray studies, which revealed the presence of π-π stacking and intermolecular hydrogen bonding interactions that stabilize the molecular lattice . The optimized molecular geometry, vibrational frequencies, and NMR analysis can be calculated using density functional theory (DFT) methods, and the results show good agreement with experimental data .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the synthesis of 2-methyl-3-benzoyl-5-hydroxybenzofuran derivatives involves the Nenitzescu reaction, which is a condensation reaction that provides a preparative approach to a large group of substituted tertiary enaminoketones . These enaminoketones can then be used to produce aminomethyl derivatives through the Mannich reaction, which are studied for their local anesthetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be inferred from their molecular structure and the functional groups present. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, which can have implications for the compound's reactivity and interaction with biological targets . The molecular electrostatic potential (MEP) analysis provides further insight into the electron distribution within the molecule, which is crucial for understanding its chemical behavior .

Scientific Research Applications

Synthesis and Biological Activities

  • Total Synthesis and Derivatives : The compound has been synthesized, and its derivatives have shown potential biological activities. For instance, derivatives of benzofuran, such as tetrahydrofurobenzofurans, have demonstrated inhibitory activities against human enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their potential in medical research (Luo et al., 2005).

  • Antituberculosis Applications : Benzofuran derivatives have been synthesized and studied for their potential antituberculosis effects, highlighting the role of these compounds in developing new therapeutic agents (Thorat et al., 2016).

  • Antimicrobial and Pharmacological Activities : Novel benzofuran analogues derived from this compound have exhibited antimicrobial activities, suggesting their potential use in combating bacterial and fungal infections (Parameshwarappa et al., 2008).

Chemical Reactions and Transformations

  • Reactivity and Mechanisms : Studies on the reactivity of benzofuran derivatives have provided insights into chemical reactions, including cyclization, rearrangement, and ring expansion, contributing to the development of new synthetic methods (Alvey et al., 2008).

  • Electrochemical Synthesis : Electrochemical methods have been employed to synthesize new benzofuran derivatives, showcasing the versatility of these compounds in organic synthesis (Pakravan et al., 2017).

Safety and Hazards

While benzofuran derivatives have shown promising therapeutic potential, they can also exhibit cytotoxic effects . Therefore, safety and hazard assessments are crucial when developing these compounds for therapeutic use.

Future Directions

Given the wide range of biological activities and potential applications of benzofuran derivatives, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research will likely focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

5-hydroxy-3,3-dimethyl-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(2)7-5-6(11)3-4-8(7)13-9(10)12/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJRLZVTCMCJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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